ethyl (E)-3,4,4-trimethylpent-2-enoate
Description
Ethyl (E)-3,4,4-trimethylpent-2-enoate is an α,β-unsaturated ester characterized by a branched alkyl chain and a trans-configured double bond. Its molecular formula is C₉H₁₆O₂, derived from the esterification of (E)-3,4,4-trimethylpent-2-enoic acid (C₈H₁₄O₂) with ethanol . The compound’s structure includes three methyl groups at positions 3, 4, and 4, contributing to steric hindrance and influencing its physical and chemical behavior.
Properties
CAS No. |
16812-82-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl (E)-3,4,4-trimethylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-6-12-9(11)7-8(2)10(3,4)5/h7H,6H2,1-5H3/b8-7+ |
InChI Key |
CBUBTSAGSSBGGF-BQYQJAHWSA-N |
SMILES |
CCOC(=O)C=C(C)C(C)(C)C |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)C(C)(C)C |
Synonyms |
(E)-3,4,4-Trimethyl-2-pentenoic acid ethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl (E)-3,4,4-Trimethylpent-2-enoate and Analogues


Key Observations :
- Branching vs. Linearity: this compound’s branched structure reduces intermolecular van der Waals forces compared to linear esters like ethyl palmitate, leading to lower melting points and altered solubility profiles .
- Electronic Effects : The α,β-unsaturated system (C=C adjacent to ester) enhances reactivity in conjugate additions, contrasting with saturated esters like ethyl palmitate .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Molecular Weight : The target compound’s lower molecular weight (156.22 g/mol) compared to ethyl palmitate (284.48 g/mol) suggests volatility differences, impacting applications in fragrances or solvents .
- Lipophilicity: Branched esters like this compound are expected to exhibit higher lipid solubility than aromatic analogues (e.g., trimethoxyphenyl derivatives), influencing bioavailability in biological systems .
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